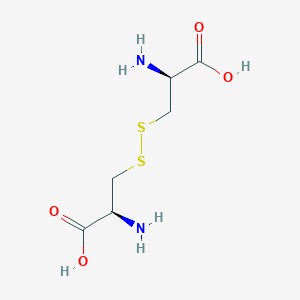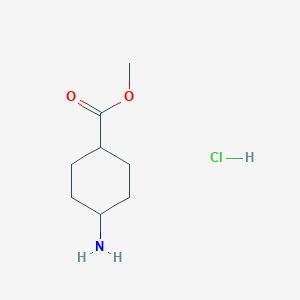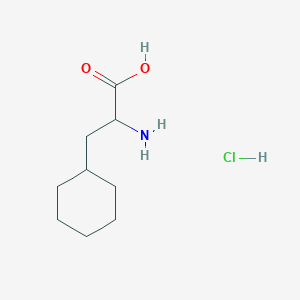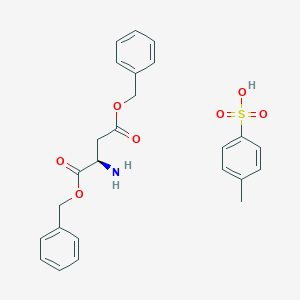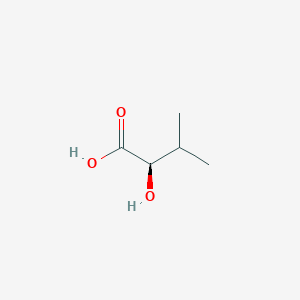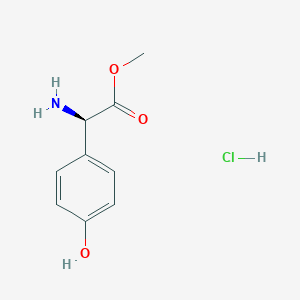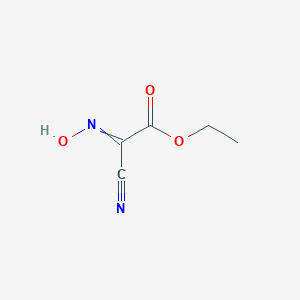
Ethyl cyanoglyoxylate-2-oxime
Overview
Description
Ethyl cyanoglyoxylate-2-oxime, also known as Ethyl isonitrosocyanoacetate or Ethyl 2-cyano-2-(hydroxyimino)acetate, is a chemical compound with the molecular formula C5H6N2O3 . It appears as off-white to light yellow crystalline powder . This product is a non-explosive alternative to HOBt or HOAt, and allows high peptide coupling rates at low racemization when applied in combination with carbodiimides .
Synthesis Analysis
The synthesis of Ethyl cyanoglyoxylate-2-oxime involves a mixture of ethyl cyanoacetate and 45% acetic acid aqueous solution stirred at 0 °C for 10 min. Sodium nitrite is then added in three times within 90 min. The reaction system is stirred at room temperature for 5 h . It has also been used as a starting material in the synthesis of 4-amino-3,8-dinitropyrazolo .
Molecular Structure Analysis
The molecular structure of Ethyl cyanoglyoxylate-2-oxime is represented by the InChI string: InChI=1S/C5H6N2O3/c1-2-10-5(8)4(3-6)7-9/h9H,2H2,1H3/b7-4+ . The molecular weight of the compound is 142.11 g/mol .
Chemical Reactions Analysis
Ethyl cyanoglyoxylate-2-oxime is used in peptide coupling reactions. It is a non-explosive alternative to HOBt or HOAt and allows high peptide coupling rates at low racemization when applied in combination with carbodiimides .
Physical And Chemical Properties Analysis
Ethyl cyanoglyoxylate-2-oxime is an off-white to light yellow crystalline powder . It has a molecular weight of 142.11 g/mol . The compound’s melting point is between 127-132 °C .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl cyanoglyoxylate-2-oxime is a versatile building block in the synthesis of various heterocyclic compounds. It’s particularly useful in constructing 5-membered heterocycles like pyrroles, imidazoles, and furans, as well as 6-membered rings such as quinolines and pyridines . These heterocycles are foundational structures in many pharmaceuticals and agrochemicals.
Peptide Synthesis Reagents
This compound serves as a reagent in peptide synthesis. It’s involved in the formation of peptide bonds, which are crucial for creating synthetic peptides that can mimic natural peptides for therapeutic purposes .
Liposome Preparation
Ethyl cyanoglyoxylate-2-oxime is used in the preparation of liposomes, which are spherical vesicles consisting of lipid bilayers. These structures are often employed to deliver drugs in a controlled manner within the body .
Organic Transformations
Due to its reactive oxime group, this compound is involved in various organic transformations. It acts as an internal oxidizing agent and a directing group, facilitating the formation of new carbon-nitrogen bonds through C–H activation reactions .
Catalysis
In catalytic processes, Ethyl cyanoglyoxylate-2-oxime can act as a ligand or a co-catalyst, enhancing the efficiency of the reaction. It’s particularly effective in transition metal-catalyzed reactions, which are widely used in industrial chemical processes .
Material Science
The compound’s unique chemical properties make it suitable for applications in material science, such as the development of organic electronic materials. Its ability to form stable heterocyclic structures is beneficial in creating conductive polymers .
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl Cyanoglyoxylate-2-Oxime, also known as Ethyl Isonitrosocyanoacetate, is a chemical compound that primarily targets the formation of oximes and hydrazones . It acts as a non-explosive alternative to HOBt or HOAt, and allows high peptide coupling rates at low racemization when applied in combination with carbodiimides .
Mode of Action
The compound interacts with its targets through a process known as the formation of oximes In this process, the nitrogen (N) acts as a nucleophile in competition with oxygen (O). The reaction with N forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of heterocycle scaffolds. Oxime esters, such as Ethyl Cyanoglyoxylate-2-Oxime, have gained great attention in the last decade as applicable building blocks, internal oxidizing agents, and directing groups in the synthesis of –, S-, and O-containing heterocycle scaffolds .
Pharmacokinetics
It is known that the compound is a non-explosive alternative to hobt or hoat, suggesting that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The result of the compound’s action is the formation of oximes and hydrazones, which are important in various chemical reactions . Moreover, the compound allows high peptide coupling rates at low racemization when applied in combination with carbodiimides .
Action Environment
The action, efficacy, and stability of Ethyl Cyanoglyoxylate-2-Oxime can be influenced by various environmental factors. For instance, the formation of oximes and hydrazones is an essentially irreversible process, suggesting that the compound’s action may be influenced by the presence of other reactants . Additionally, the compound’s stability may be affected by temperature, as suggested by its use as a non-explosive alternative to HOBt or HOAt .
properties
IUPAC Name |
ethyl (2E)-2-cyano-2-hydroxyiminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-2-10-5(8)4(3-6)7-9/h9H,2H2,1H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFXLZAXGXOXAP-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/O)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701268244 | |
| Record name | Ethyl (2E)-2-cyano-2-(hydroxyimino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701268244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl cyanoglyoxylate-2-oxime | |
CAS RN |
56503-39-0, 3849-21-6 | |
| Record name | Ethyl (2E)-2-cyano-2-(hydroxyimino)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56503-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl cyanohydroxyiminoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003849216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3849-21-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (2E)-2-cyano-2-(hydroxyimino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701268244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl cyano(hydroxyimino)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.230 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl (E)-cyano(hydroxyimino)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


